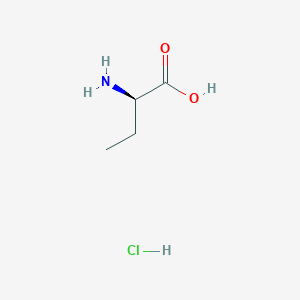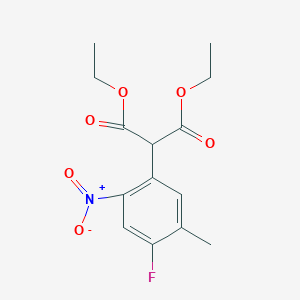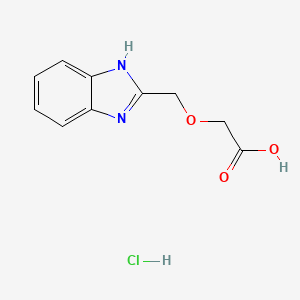
D-Homoalanine hcl
Vue d'ensemble
Description
D-Homoalanine HCL is a chemical compound with the molecular formula C4H10ClNO2 . It is an unnatural amino acid that has important applications in pharmaceutical chemistry .
Synthesis Analysis
D-Homoalanine is biosynthesized by transaminating oxobutyrate, a metabolite in isoleucine biosynthesis . It is used by nonribosomal peptide synthases . One example of a nonribosomal peptide containing homoalanine is ophthalmic acid, which was first isolated from calf lens .
Molecular Structure Analysis
The molecular structure of D-Homoalanine HCL consists of 4 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 139.581 Da and the monoisotopic mass is 139.040009 Da .
Chemical Reactions Analysis
A deracemization method was developed to generate optically pure L-homoalanine from racemic homoalanine using D-amino acid oxidase and ω-transaminase . A whole cell reaction using a biphasic system converted 500 mM racemic homoalanine to 485 mM L-homoalanine (>99% ee) .
Physical And Chemical Properties Analysis
The physical and chemical properties of D-Homoalanine HCL include a molecular weight of 139.58 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The rotatable bond count is 2 . The exact mass is 139.0400063 g/mol and the monoisotopic mass is 139.0400063 g/mol .
Applications De Recherche Scientifique
Synthesis of Azidopeptides
D-Homoalanine hcl: is utilized in the synthesis of azidopeptides, which are important in peptide chemistry. The introduction of azido groups into peptides allows for subsequent click chemistry reactions, enabling the creation of complex peptide structures .
Click Chemistry
The azido group of D-Homoalanine hcl can participate in Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reactions. This click chemistry approach is widely used for the modular assembly of triazole-containing peptides, which have applications in drug design and development .
Peptide Bond Mimicry
Incorporating D-Homoalanine hcl into peptides can result in structures where the 1,2,3-triazole ring mimics the peptide bond. This has implications for the design of peptide-based therapeutics and the study of protein-protein interactions .
Induction of Secondary Structures
The use of D-Homoalanine hcl in peptides can induce the formation of secondary structures such as β-turns and α-helices. This is crucial for studying protein folding and for designing peptides with specific biological activities .
Staudinger Ligation
D-Homoalanine hcl: can be used in a variant of Staudinger ligation, a bioconjugation technique that allows for the synthesis of peptides and proteins without the need for protecting groups. This method is valuable for preparing bioactive peptides and proteins with natural conformations .
Generation of L-RNA Aptamers
D-Homoalanine hcl: can be used to generate L-RNA aptamers for the corresponding L-amino acid. This application is significant in the field of molecular recognition and the development of biosensors .
Bacterial Cell Wall Incorporation
Unnatural D-amino acids like D-Homoalanine hcl can be fed to bacterial cells to incorporate into their cell walls. This has potential applications in studying bacterial growth and developing new antibiotics .
Protein Chemistry and Cyclizations
The azido group in D-Homoalanine hcl is also useful for cyclizations in protein chemistry, which can lead to the formation of cyclic peptides with enhanced stability and biological activity .
Mécanisme D'action
Safety and Hazards
Orientations Futures
D-Amino acids, including D-Homoalanine, are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . Recent studies have focused on the identification, engineering, and application of enzymes in novel biocatalytic processes . The challenges faced and future directions in controlled drug delivery are also being explored .
Propriétés
IUPAC Name |
(2R)-2-aminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBUJFMJOQABC-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Homoalanine hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)


![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)

![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)

![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)


